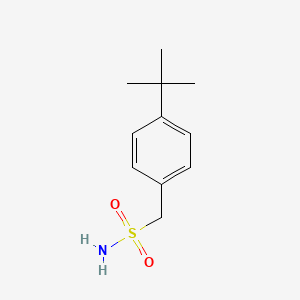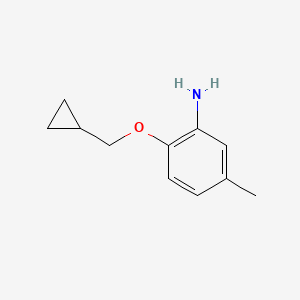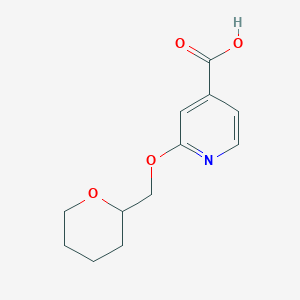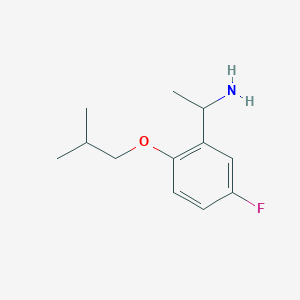
1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, an isobutoxy group, and an ethylamine moiety attached to a phenyl ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 5-fluoro-2-isobutoxybenzene, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Alkylation: The resulting amine is alkylated with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of phenols or ethers.
科学的研究の応用
1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine is largely dependent on its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, thereby increasing its potency and selectivity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1-(5-Fluoro-2-isobutoxyphenyl)ethanol: A structurally similar compound with an alcohol group instead of an amine group.
1-(5-Fluoro-2-isobutoxyphenyl)ethanone: Another related compound with a ketone group in place of the amine group.
Comparison: 1-(5-Fluoro-2-isobutoxyphenyl)-ethylamine is unique due to the presence of the ethylamine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethylamine group can participate in a wider range of chemical reactions, including nucleophilic substitution and condensation reactions, making it a versatile intermediate in organic synthesis. Additionally, the amine group can enhance the compound’s solubility and bioavailability, making it a valuable candidate for pharmaceutical research.
特性
IUPAC Name |
1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8-9H,7,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWUDGHCKDWAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
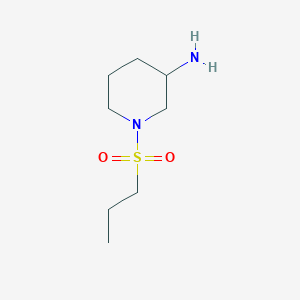
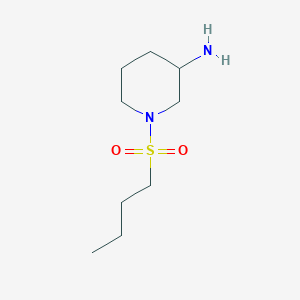
![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)
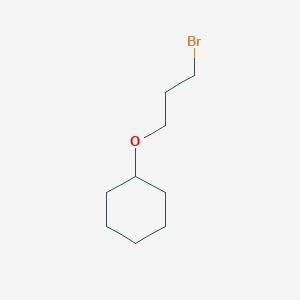
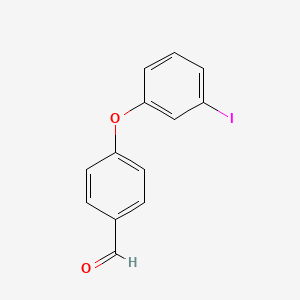
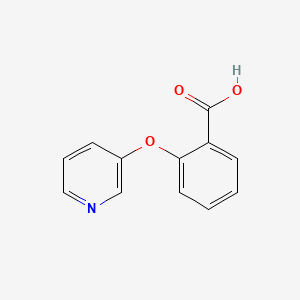
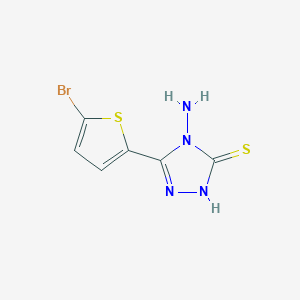
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
amine](/img/structure/B1386053.png)
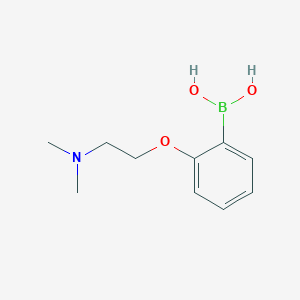
![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
